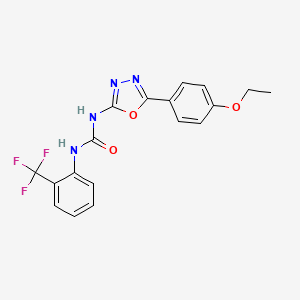

1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

Properties

IUPAC Name |

1-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O3/c1-2-27-12-9-7-11(8-10-12)15-24-25-17(28-15)23-16(26)22-14-6-4-3-5-13(14)18(19,20)21/h3-10H,2H2,1H3,(H2,22,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJOVQXVSNNVVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting 4-ethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Coupling with Isocyanate: The resulting oxadiazole intermediate is then reacted with 2-(trifluoromethyl)phenyl isocyanate to form the final urea derivative. This step is usually carried out in the presence of a base such as triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key enzymes involved in cancer proliferation, such as thymidine phosphorylase. Studies have shown that derivatives of oxadiazoles can enhance the cytotoxic effects on cancer cells by interfering with cellular metabolism and inducing apoptosis .

-

Case Studies :

- A study highlighted the synthesis of derivatives based on 1,3,4-oxadiazole and their evaluation against breast cancer cell lines (MCF-7). The results indicated that certain derivatives showed higher potency compared to standard chemotherapeutic agents .

- Another investigation into diarylamides and diarylureas containing the oxadiazole moiety revealed promising antiproliferative activities against a panel of cancer cell lines, with some compounds exhibiting sub-micromolar IC50 values .

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. Research into related oxadiazole derivatives has shown potential in treating seizure disorders.

- Mechanism : The anticonvulsant activity is believed to be linked to modulation of neurotransmitter systems and ion channels, which are critical in seizure propagation .

- Case Studies :

Antimicrobial Properties

Emerging research suggests that oxadiazole derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.

- Mechanism : The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound enhances electronic effects and bioavailability compared to tert-butyl or simple aryl groups .

- Urea linkages generally offer stronger hydrogen-bonding interactions than carboxamides, which may improve target binding affinity .

Urea Derivatives with Alternative Heterocycles

Key Observations :

- Thiadiazole-based ureas exhibit distinct electronic profiles due to sulfur’s polarizability, which may improve membrane permeability but reduce metabolic stability compared to oxadiazoles .

Substituent Effects on Bioactivity

- Trifluoromethyl vs. Chloro : The CF₃ group in the target compound offers stronger electron-withdrawing effects than chloro, enhancing binding to hydrophobic pockets in enzymes .

- Ethoxy vs.

- Fluorophenyl vs. Trifluoromethylphenyl : Fluorophenyl groups (e.g., in BLD Pharm’s oxadiazole-carboxamide) are less electronegative than CF₃-substituted analogs, which may alter target selectivity .

Biological Activity

1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H15F3N4O3

- Molecular Weight : 368.33 g/mol

- IUPAC Name : this compound

- CAS Number : [Not provided in search results]

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities due to their ability to interact with multiple molecular targets. The mechanisms include:

- Inhibition of Cancer Cell Proliferation : Oxadiazole derivatives have shown potential as anticancer agents by inhibiting enzymes involved in cancer cell growth, such as HDAC (Histone Deacetylases), thymidylate synthase, and telomerase .

- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through pathways involving p53 activation and caspase cleavage .

- Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties against various pathogens, suggesting a broader therapeutic potential beyond oncology .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Study 1: Antitumor Efficacy

In a study examining the effects of oxadiazole derivatives on breast cancer cell lines, it was found that several compounds demonstrated significant cytotoxicity. The compound exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .

Case Study 2: Mechanism-Based Approaches

Research focusing on the mechanism of action revealed that the compound targets specific enzymes involved in DNA synthesis and repair processes within cancer cells. This targeted approach not only enhances efficacy but also minimizes side effects commonly associated with traditional chemotherapy .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea?

The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines. For this compound, the 1,3,4-oxadiazole core can be synthesized via cyclization of a hydrazide intermediate derived from 4-ethoxyphenylcarboxylic acid. Subsequent reaction with 2-(trifluoromethyl)phenyl isocyanate under inert conditions (e.g., in dichloromethane or toluene with a base like triethylamine) yields the target urea derivative. This method aligns with established protocols for analogous urea-thiadiazole hybrids .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related urea-oxadiazole derivatives, SC-XRD data reveal planarity in the oxadiazole ring and hydrogen-bonding interactions between the urea moiety and adjacent functional groups (e.g., C=O···H-N), which stabilize the molecular conformation. Such structural data are critical for understanding intermolecular interactions and designing derivatives with enhanced binding affinities .

Q. What physicochemical properties (e.g., solubility, stability) should be prioritized for initial characterization?

Key properties include:

- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform) to guide formulation for biological assays.

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

- LogP : Calculate via HPLC to assess lipophilicity, which impacts membrane permeability.

Refer to environmental fate studies for stability under varying pH and light conditions .

Advanced Research Questions

Q. How can computational methods predict the tautomeric behavior of the 1,3,4-oxadiazole moiety in this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model thione-thiol tautomerism in oxadiazole derivatives. For instance, studies on 5-furyl-1,3,4-oxadiazole-2-thione show that the thione form is energetically favored in the gas phase, while polar solvents stabilize the thiol tautomer. Such computational insights guide experimental validation via NMR and IR spectroscopy .

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?

If a compound exhibits unexpected bioactivity (e.g., higher potency than predicted), consider:

- Conformational analysis : Use SC-XRD or NOESY NMR to verify if the active conformation differs from the computed lowest-energy structure.

- Metabolite profiling : LC-MS can identify active metabolites or degradation products not accounted for in initial models.

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate target engagement .

Q. How can environmental impact assessments be integrated into the experimental design for this compound?

Adopt a tiered approach:

Laboratory studies : Measure biodegradation (OECD 301B) and hydrolysis rates under controlled pH/temperature.

Ecotoxicology : Use Daphnia magna or algae growth inhibition assays (OECD 202/201) to estimate EC50 values.

Field simulations : Model soil sorption coefficients (Kd) to predict mobility in aquatic and terrestrial ecosystems.

This aligns with methodologies from long-term environmental monitoring projects .

Q. What are the challenges in optimizing this compound for selective kinase inhibition?

Key challenges include:

- Off-target effects : Use kinome-wide profiling (e.g., kinase panels with >400 targets) to assess selectivity.

- Solubility-lipophilicity balance : Introduce polar groups (e.g., morpholine) while maintaining LogD <3.

- Metabolic stability : Test hepatic microsome clearance (human/rat) and identify metabolic soft spots via mass spectrometry .

Methodological Guidance

Q. How should researchers design dose-response studies to minimize variability in IC50 determinations?

- Replicates : Use ≥3 biological replicates with technical duplicates.

- Concentration range : Span 4-5 log units (e.g., 1 nM–100 µM) to capture full sigmoidal curves.

- Controls : Include vehicle controls and reference inhibitors (e.g., staurosporine for kinases).

- Data normalization : Express activity as % inhibition relative to positive/negative controls .

Q. What statistical methods are appropriate for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Multivariate analysis : Principal component analysis (PCA) identifies outliers or confounding variables (e.g., assay plate effects).

- Bayesian modeling : Incorporates prior knowledge (e.g., known toxicophores) to refine activity predictions.

- Cluster analysis : Groups compounds with similar SAR trends, highlighting key substituents driving activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.